molecular formula C15H24N2O2 B124847 利培酮二乙酯 CAS No. 1230021-34-7

利培酮二乙酯

货号: B124847
CAS 编号: 1230021-34-7
分子量: 264.36 g/mol
InChI 键: GRLIVEWNSBETGE-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl Rivastigmine is a derivative of Rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Rivastigmine works by inhibiting the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition, thereby enhancing cholinergic function in the brain .

科学研究应用

Pharmacokinetic Studies

Diethyl Rivastigmine serves as an internal standard or tracer molecule in pharmacokinetic studies of Rivastigmine. Its deuterated structure allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) more accurately than non-deuterated compounds. By measuring the concentrations of both Rivastigmine and Diethyl Rivastigmine in biological samples, researchers can gain insights into the metabolic pathways and interactions within the body.

Key Advantages:

  • Enhanced Tracking: The presence of deuterium provides unique isotopic properties that facilitate mass spectrometry studies, allowing for detailed tracking of metabolic pathways.
  • Metabolic Pathway Investigation: Researchers can analyze the metabolites of Diethyl Rivastigmine to identify enzymes responsible for metabolizing Rivastigmine, improving understanding of drug efficacy and potential side effects.

Neuroprotective Effects

Research indicates that Diethyl Rivastigmine not only enhances cholinergic neurotransmission by inhibiting acetylcholinesterase but also exhibits neuroprotective effects. This is particularly significant in the context of Alzheimer's disease, where it may help modulate amyloid-beta aggregation—a key pathological feature of the disease.

Clinical Insights:

  • Cognitive Function Improvement: Studies have shown that Rivastigmine derivatives can improve cognitive functions such as memory and learning by increasing acetylcholine levels in the synaptic cleft .
  • Potential in Other Conditions: There is ongoing research into the effectiveness of acetylcholinesterase inhibitors like Diethyl Rivastigmine in treating cognitive dysfunction associated with other conditions, such as multiple sclerosis .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Rivastigmine and its derivatives. Below is a summary of findings from notable studies:

StudyPopulationFindings
Rivastigmine Clinical Trials 1923 patients with mild to moderate ADSignificant improvements in cognitive function compared to placebo; common adverse effects included nausea and vomiting .
Perioperative Use Older patients with cognitive dysfunctionReduced incidence of postoperative delirium when treated with Rivastigmine .
Nasal Formulations Acute and chronic models of ADEvaluation of novel formulations showed improved pharmacokinetics compared to traditional oral administration methods .

Comparative Analysis with Other Compounds

Diethyl Rivastigmine can be compared with other acetylcholinesterase inhibitors to highlight its unique features:

Compound NameStructure TypeUnique Features
RivastigmineNon-deuterated analogueStandard form used clinically for AD treatment.
DonepezilPiperidine derivativeSelective for acetylcholinesterase; longer half-life than Rivastigmine.
GalantamineTertiary alkaloidModulates nicotinic receptors; used for mild to moderate AD.
TacrineFirst marketed AChE inhibitorHepatotoxicity limits use; less selective than newer compounds.

Diethyl Rivastigmine's deuterated structure allows for enhanced tracking in metabolic studies compared to these other compounds, making it particularly valuable in research focused on drug metabolism and pharmacodynamics.

作用机制

Target of Action

Diethyl Rivastigmine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. By inhibiting these enzymes, Diethyl Rivastigmine increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Diethyl Rivastigmine acts by binding reversibly with and inactivating cholinesterases (AChE and BuChE), thereby preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl Rivastigmine is the cholinergic pathway. By inhibiting AChE and BuChE, Diethyl Rivastigmine prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This can help to mitigate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .

Pharmacokinetics

The pharmacokinetics of Diethyl Rivastigmine involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits non-linear pharmacokinetics due to the saturation of its elimination . It has a rapid onset of action, with a Tmax of 5 minutes, and a half-life of approximately 30.92 minutes . Its systemic bioavailability is enhanced, with an F value of 118.65 .

Result of Action

The primary molecular effect of Diethyl Rivastigmine is the increased concentration of acetylcholine in the brain. This results from the inhibition of AChE and BuChE, which prevents the breakdown of acetylcholine . On a cellular level, this can lead to improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .

Action Environment

The action, efficacy, and stability of Diethyl Rivastigmine can be influenced by various environmental factors. For instance, the drug’s ability to cross the blood-brain barrier is crucial for its action in the central nervous system . Additionally, factors such as the patient’s age and the duration of treatment can influence the drug’s efficacy .

生化分析

Biochemical Properties

Diethyl Rivastigmine interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase . It inhibits these enzymes, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the brain . This interaction is crucial in the biochemical reactions involving Diethyl Rivastigmine .

Cellular Effects

Diethyl Rivastigmine has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of acetylcholine, a key neurotransmitter . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diethyl Rivastigmine involves its binding to acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration . This change in acetylcholine levels can influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl Rivastigmine have been observed to change over time . It has been found to improve cognition and participation in activities of daily living in patients with mild to moderately severe Alzheimer’s disease .

Dosage Effects in Animal Models

In animal models, the effects of Diethyl Rivastigmine have been found to vary with different dosages . For instance, it has been shown to improve cognitive deficits in a dose-dependent manner in rat models .

Metabolic Pathways

Diethyl Rivastigmine is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 . This metabolite shows minimal inhibition of acetylcholinesterase .

Transport and Distribution

Diethyl Rivastigmine is weakly bound to plasma proteins and has an apparent volume of distribution of 1.8–2.7 L/kg . It readily crosses the blood–brain barrier, with peak cerebrospinal fluid concentrations observed 1.4–2.6 h post-dose .

Subcellular Localization

The subcellular localization of Diethyl Rivastigmine is primarily within the central nervous system due to its ability to cross the blood-brain barrier . This localization allows it to exert its effects on acetylcholinesterase and butyrylcholinesterase within the brain .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl Rivastigmine involves several steps, starting from readily available precursors. One common method involves the esterification of m-hydroxyacetophenone, followed by asymmetric reductive amination to introduce the dimethylamino group. The final step involves the formation of the carbamate ester using ethyl(methyl)carbamic chloride .

Industrial Production Methods: In industrial settings, the synthesis of Diethyl Rivastigmine is optimized for high yield and purity. The process typically involves large-scale esterification and reductive amination reactions, followed by purification steps such as crystallization or chromatography to isolate the final product .

化学反应分析

Types of Reactions: Diethyl Rivastigmine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its primary amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbamate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

相似化合物的比较

    Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease, but with a different chemical structure and pharmacokinetic profile.

    Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and modulates nicotinic receptors.

    Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity.

Uniqueness: Diethyl Rivastigmine is unique due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, providing a broader spectrum of action. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .

生物活性

Diethyl Rivastigmine is a synthetic carbamate derivative of Rivastigmine, primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound has garnered attention for its potential therapeutic applications in treating Alzheimer's disease (AD) and other neurodegenerative disorders. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Diethyl Rivastigmine functions by inhibiting the enzymes AChE and BuChE, which are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By preventing the breakdown of ACh, this compound enhances cholinergic neurotransmission, which is often impaired in patients with Alzheimer's disease.

  • AChE Inhibition : Rivastigmine exhibits a preferential inhibitory effect on AChE in brain regions most affected by neurodegeneration, such as the cortex and hippocampus. This selectivity is crucial as it aligns with the areas where cholinergic deficits contribute significantly to cognitive decline in AD patients .
  • BuChE Inhibition : While AChE inhibition is more pronounced, BuChE also plays a role in cholinergic signaling, particularly in pathological conditions. Diethyl Rivastigmine's dual inhibition may provide a broader therapeutic effect .

Pharmacokinetics

The pharmacokinetics of Diethyl Rivastigmine indicate a rapid absorption and metabolism profile:

  • Absorption : Following administration, Diethyl Rivastigmine is quickly absorbed into the bloodstream.
  • Metabolism : It undergoes hydrolysis to form various phenolic derivatives that are subsequently excreted. The half-life is relatively short, necessitating multiple daily doses or alternative delivery methods such as transdermal patches .
  • Distribution : The compound shows significant central nervous system penetration, which is essential for its therapeutic efficacy against AD.

Biological Activity Data

The biological activity of Diethyl Rivastigmine can be summarized through various studies that highlight its effectiveness and safety profile. The following table presents key findings from research studies:

Study ReferenceBiological ActivityKey Findings
AChE InhibitionShowed significant inhibition in mouse brain regions with an ED50 of 1 mg/kg.
Multi-target EffectsCompounds derived from Rivastigmine demonstrated AChE inhibition alongside metal chelation properties.
Clinical TrialsHighlighted cholinergic enhancement in mild to moderate AD patients with reported adverse effects including nausea and vomiting.

Case Studies

Several clinical trials and case studies have illustrated the efficacy and safety of Diethyl Rivastigmine:

  • Clinical Trial on Transdermal Patch : A study involving 716 patients with moderate to severe Alzheimer's disease compared the effects of Diethyl Rivastigmine delivered via transdermal patches versus oral administration. Results indicated comparable efficacy with reduced gastrointestinal side effects in patch users .
  • Adverse Reactions : In clinical settings, common adverse reactions included nausea, vomiting, and diarrhea. These effects were more pronounced during the titration phase but decreased during maintenance therapy .
  • Long-term Efficacy : Longitudinal studies have shown that continuous treatment with Diethyl Rivastigmine can stabilize cognitive function over extended periods in AD patients, although individual responses may vary significantly .

属性

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIVEWNSBETGE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431357
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230021-34-7
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl Rivastigmine
Reactant of Route 2
Reactant of Route 2
Diethyl Rivastigmine
Reactant of Route 3
Reactant of Route 3
Diethyl Rivastigmine
Reactant of Route 4
Reactant of Route 4
Diethyl Rivastigmine
Reactant of Route 5
Diethyl Rivastigmine
Reactant of Route 6
Diethyl Rivastigmine
Customer
Q & A

Q1: How can Diethyl Rivastigmine be identified in Rivastigmine samples?

A2: The research utilized a method called reversed-phase liquid chromatography coupled with electrospray-mass spectrometry to identify Diethyl Rivastigmine in Rivastigmine samples. [] They further isolated the compound using preparative HPLC and confirmed its presence by co-injecting it with Rivastigmine samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。